molecular formula C22H34N4O4 B2850866 Tert-butyl 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperidine-1-carboxylate CAS No. 1705938-85-7

Tert-butyl 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperidine-1-carboxylate

Cat. No. B2850866
CAS RN: 1705938-85-7
M. Wt: 418.538
InChI Key: ZRHFTGZLENKVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H34N4O4 and its molecular weight is 418.538. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds involve condensation reactions, detailed spectroscopic analysis (including LCMS, 1H NMR, 13C NMR, and IR), and CHN elemental analysis. X-ray diffraction studies provide insights into the crystal structure, demonstrating intermolecular interactions and three-dimensional architectures essential for understanding the compound's chemical behavior (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • The compound's derivatives have been evaluated for biological activities, including in vitro antibacterial and anthelmintic activities. This evaluation helps identify potential therapeutic applications and the compound's efficacy against specific pathogens or conditions (Sanjeevarayappa et al., 2015).

Intermediate for Pharmaceutical Compounds

  • Efficient and practical asymmetric synthesis methods have been developed for derivatives of this compound, serving as useful intermediates in the synthesis of nociceptin antagonists. These methods include key steps like diastereoselective reduction and isomerization, demonstrating the compound's role in the preparation of pharmacologically relevant molecules (Jona et al., 2009).

Metabolic Studies

  • Metabolic pathways involving cytochrome P450 isoforms have been investigated for related compounds, highlighting the metabolic transformations and identifying major metabolites. Such studies are crucial for understanding the compound's pharmacokinetics and potential interactions in biological systems (Prakash et al., 2008).

Chemical Properties and Applications

  • Research into the compound's chemical properties, such as its role in nucleophilic substitutions and radical reactions, expands the understanding of its reactivity and potential applications in synthetic organic chemistry. These studies provide valuable insights for the development of new synthetic routes and the production of diverse chemical entities (Jasch et al., 2012).

properties

IUPAC Name

tert-butyl 3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O4/c1-22(2,3)29-21(28)26-11-5-7-17(14-26)20(27)25-10-4-6-15(13-25)12-18-23-19(24-30-18)16-8-9-16/h15-17H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHFTGZLENKVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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